1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1256238-99-9
VCID: VC4396074
InChI: InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1
SMILES: CC(=O)N1CC2CC1CN2
Molecular Formula: C7H12N2O
Molecular Weight: 140.186

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

CAS No.: 1256238-99-9

Cat. No.: VC4396074

Molecular Formula: C7H12N2O

Molecular Weight: 140.186

* For research use only. Not for human or veterinary use.

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one - 1256238-99-9

Specification

CAS No. 1256238-99-9
Molecular Formula C7H12N2O
Molecular Weight 140.186
IUPAC Name 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
Standard InChI InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1
Standard InChI Key MKYKYZQDRKWIAT-RNFRBKRXSA-N
SMILES CC(=O)N1CC2CC1CN2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a bicyclo[2.2.1]heptane scaffold with two nitrogen atoms at positions 2 and 5, forming a diazabicyclic system. The (1R,4R) configuration confers chirality, critical for its interactions in asymmetric catalysis and biological systems . An acetyl group (-COCH3) is appended to the nitrogen at position 2, enhancing electrophilicity and enabling diverse derivatization .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC7H12N2OPubChem
Molecular Weight140.18 g/molPubChem
IUPAC Name1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanonePubChem
InChI KeyMKYKYZQDRKWIAT-RNFRBKRXSA-NSigma-Aldrich

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a puckered bicyclic ring system with nitrogen lone pairs oriented for hydrogen bonding . Nuclear magnetic resonance (NMR) studies confirm the (1R,4R) stereochemistry, with distinct coupling constants between protons on the bridgehead carbons .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route starting from bicyclic precursors. A common method involves:

  • Epimerization: Treatment of (1S,4S)-2-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane with hydrochloric acid to invert stereochemistry .

  • Acetylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanone group.
    Yields typically range from 60–75%, with purity >97% achieved via recrystallization .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat and mass transfer, reducing reaction times by 40% compared to batch processes. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantiomeric excess >99% .

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO4 in acidic media yields 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)acetic acid, a precursor for peptide mimetics.

  • Reduction: LiAlH4 reduces the acetyl group to a hydroxymethyl moiety, forming 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanol, a chiral alcohol intermediate .

Nucleophilic Substitution

The acetyl group undergoes substitution with amines (e.g., benzylamine) to form secondary amides, enhancing solubility for pharmacological studies .

Biological Activity and Mechanisms

Antitumor Effects

In vitro assays demonstrate potent activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines:

Table 2: Antiproliferative Activity (IC50)

Cell LineIC50 (µg/mL)Source
CaSki28BenchChem
MDA-MB-23118BenchChem
SK-Lu-120BenchChem

Mechanistic studies indicate caspase-3/7 activation, triggering apoptosis without necrosis in normal lymphocytes.

Kinase Inhibition

The compound serves as a scaffold for B-Raf and AKT inhibitors. Patent US20220144821A1 discloses derivatives with nanomolar potency against AKT, a key node in the PI3K/AKT/mTOR pathway .

Applications in Scientific Research

Asymmetric Catalysis

As a chiral ligand, it facilitates enantioselective aldol reactions with up to 92% enantiomeric excess, outperforming traditional catalysts like proline .

Pharmaceutical Intermediates

Derivatives are intermediates in CCR2 antagonists for inflammatory diseases and β-lactamase inhibitors for antibiotic resistance .

Recent Developments and Future Directions

Patent Landscape

The 2025 update to US20220144821A1 highlights novel diazabicycloheptane derivatives with improved blood-brain barrier penetration for glioblastoma therapy .

Comparative Analysis

Compared to 1,4-diazabicyclo[2.2.2]octane, this compound’s smaller ring size increases strain energy, enhancing reactivity in SN2 reactions .

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